N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally intricate small molecule characterized by a tricyclic core fused with heterocyclic moieties. Key features include:
- Substituents: A cyclohexyl carboxamide group at position 5, an oxolane (tetrahydrofuran) methyl group at position 7, and a methyl group at position 12.
- Functional groups: Imino (NH), ketone (C=O), and carboxamide (CONH-) groups, suggesting reactivity and possible hydrogen-bonding capabilities.
Structural elucidation of such compounds typically employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP-3 for visualization .
Properties
Molecular Formula |
C24H29N5O3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H29N5O3/c1-15-9-10-20-27-22-19(24(31)28(20)13-15)12-18(23(30)26-16-6-3-2-4-7-16)21(25)29(22)14-17-8-5-11-32-17/h9-10,12-13,16-17,25H,2-8,11,14H2,1H3,(H,26,30) |
InChI Key |
FMPSNIMYLNQIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NC5CCCCC5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the triazatricyclo framework, introduction of the cyclohexyl group, and the addition of the oxolan-2-ylmethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure consistent quality and yield. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological outcomes. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Limitations
Structural Challenges : The compound’s fused rings and stereocenters necessitate high-resolution crystallography. SHELX’s ability to handle twinned data could resolve ambiguities in unit-cell parameters.
Gaps in Evidence: No direct pharmacological or synthetic data exists for the compound. Comparisons rely on structural analogs and software capabilities described in crystallography literature .
Future Directions: Synchrotron-based crystallography or LC/MS-guided isolation (as in marine actinomycete studies ) could validate bioactivity and synthetic pathways.
Biological Activity
N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. The compound's intricate tricyclic structure includes multiple functional groups that enhance its reactivity and interaction with biological targets.
The molecular formula of this compound is C20H24N4O3, with a molecular weight of approximately 368.43 g/mol. Its structural complexity allows for diverse interactions with biological systems, making it a subject of interest in drug discovery and development.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits notable antimicrobial and anticancer properties. The mechanisms underlying these activities include:
- Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways involved in cell growth and survival.
- Target Binding : It likely binds to specific enzymes or receptors, disrupting normal cellular functions.
The detailed mechanism of action is still under investigation; however, it is believed that the compound's ability to bind to molecular targets plays a critical role in its biological effects. Future studies are essential to fully elucidate these interactions.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals the unique features of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-methyl-2-oxo-N-(2-phenyletheyl)-7-(3-propan-2-yloxypropyl) | C19H23N5O3 | Contains alkyl substituents; potential for different biological activity |
| Ethyl 7-cyclohexyl imino | C20H24N4O3 | Similar tricyclic structure; variations in substituents |
| Ethyl 6-imino-propan-2-yl | C18H20N4O | Simpler structure; fewer substituents |
The distinctive tricyclic structure combined with the oxolan group enhances solubility and stability while providing distinct reactivity profiles compared to these similar compounds.
Antimicrobial Activity
In vitro studies have demonstrated that N-cyclohexyl-6-imino compounds exhibit significant antimicrobial activity against various bacterial strains. For instance:
- Study A : Evaluated the efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones greater than those of standard antibiotics.
- Study B : Focused on fungal pathogens and reported a minimum inhibitory concentration (MIC) that suggests potential as an antifungal agent.
Anticancer Properties
Research into the anticancer properties has revealed promising results:
- Cell Line Studies : In human cancer cell lines (e.g., breast and colon cancer), the compound induced apoptosis and inhibited proliferation at micromolar concentrations.
- Mechanistic Insights : Investigations indicate that the compound may induce cell cycle arrest at the G1 phase through modulation of cyclin-dependent kinases (CDKs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
